5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]
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Overview
Description
5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]: is a synthetic organic compound with the molecular formula C26H40N2O8 and a molecular weight of 508.6 g/mol . This compound is known for its unique structure, which includes two carbamate groups attached to a dodecadiyne backbone. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate] typically involves the reaction of 5,7-Dodecadiyn-1,12-diol with butoxycarbonylmethyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties .
Biology: In biological research, this compound is used to study the effects of carbamate groups on biological systems. It can be used as a model compound to investigate enzyme interactions and metabolic pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The carbamate groups can be modified to create prodrugs that release active pharmaceutical ingredients under specific conditions .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate] involves its interaction with molecular targets through its carbamate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The compound can also undergo polymerization reactions, forming long chains that can interact with cellular structures .
Comparison with Similar Compounds
- 5,7-Dodecadiyn-1,12-diol bis[phenyl carbamate]
- 5,7-Dodecadiyn-1,12-diol bis[ethyl carbamate]
- 5,7-Dodecadiyn-1,12-diol bis[methyl carbamate]
Comparison: Compared to these similar compounds, 5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate] has unique properties due to the presence of butoxycarbonylmethyl groups. These groups provide increased stability and reactivity, making the compound more suitable for specific applications in research and industry .
Properties
Molecular Formula |
C26H40N2O8 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
butyl 2-[12-[(2-butoxy-2-oxoethyl)carbamoyloxy]dodeca-5,7-diynoxycarbonylamino]acetate |
InChI |
InChI=1S/C26H40N2O8/c1-3-5-17-33-23(29)21-27-25(31)35-19-15-13-11-9-7-8-10-12-14-16-20-36-26(32)28-22-24(30)34-18-6-4-2/h3-6,11-22H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
UAAJKZAEABTTGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CNC(=O)OCCCCC#CC#CCCCCOC(=O)NCC(=O)OCCCC |
Related CAS |
68777-93-5 |
Origin of Product |
United States |
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